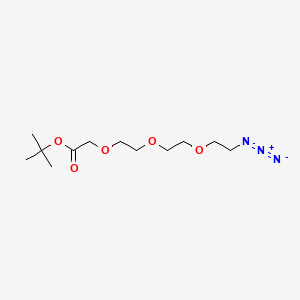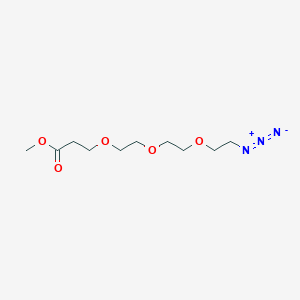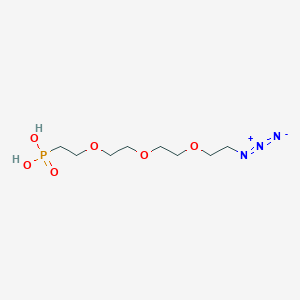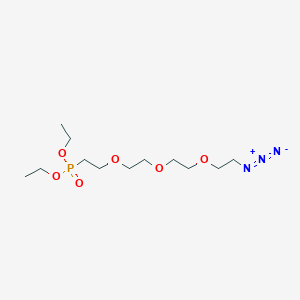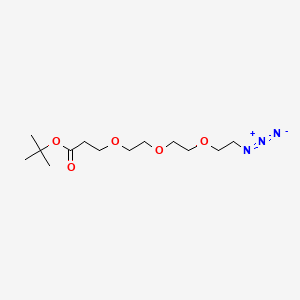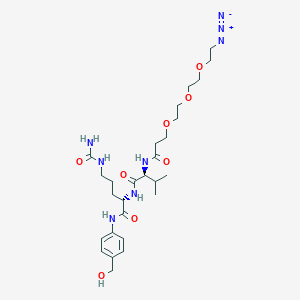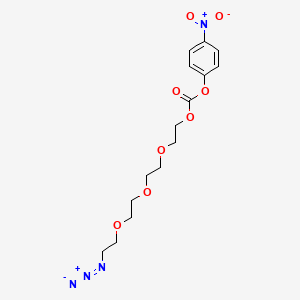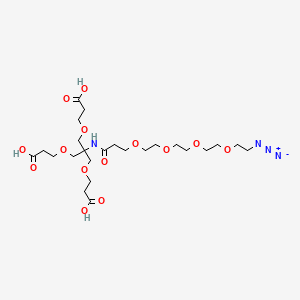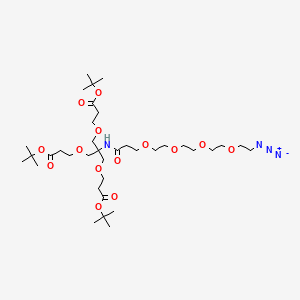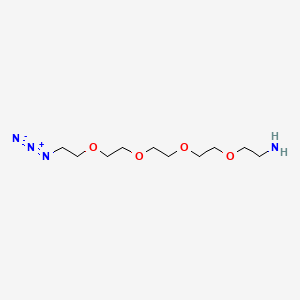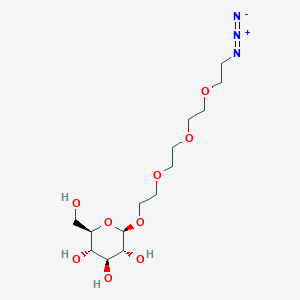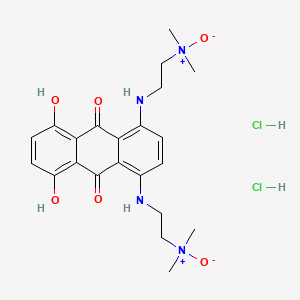
Banoxantrone dihydrochloride
描述
AQ4N dihydrochloride, also known as Banoxantrone dihydrochloride, is a hypoxia-activated prodrug. It is a bioreductive compound that is selectively activated in hypoxic conditions, commonly found in tumor tissues. Upon activation, it is converted to AQ4, a potent DNA topoisomerase II inhibitor, which exhibits strong cytotoxic effects against hypoxic tumor cells .
作用机制
AQ4N 二盐酸盐通过生物还原机制发挥作用。在缺氧条件下,AQ4N 被组织细胞色素 P450 酶选择性还原为 AQ4。然后 AQ4 与 DNA 非共价结合,抑制 DNA 拓扑异构酶 II,这种酶对 DNA 复制和细胞分裂至关重要。 这种抑制导致 DNA 损伤和细胞死亡,尤其是在缺氧肿瘤细胞中 .
生化分析
Biochemical Properties
Banoxantrone dihydrochloride is activated in hypoxic tumor cells where it is irreversibly converted to AQ4, its cytotoxic form . This conversion is facilitated by tissue cytochrome P450 . AQ4 is an active DNA topoisomerase II inhibitor .
Cellular Effects
This compound selectively targets hypoxic tumor cells . It exerts its effects by inducing DNA intercalation , which disrupts the normal functioning of the DNA molecule and inhibits its replication .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to AQ4 in hypoxic cells . AQ4 intercalates into DNA and inhibits topoisomerase II , an enzyme crucial for DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to significantly delay tumor growth when administered in combination with radiation . This suggests that the drug has long-term effects on cellular function .
Dosage Effects in Animal Models
Its selective toxicity to hypoxic tumor cells suggests that it may have a dose-dependent effect on tumor growth .
Metabolic Pathways
This compound is metabolized in hypoxic tumor cells, where it is converted to AQ4 . This process is facilitated by tissue cytochrome P450 .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the nucleus where it interacts with DNA .
准备方法
合成路线和反应条件
AQ4N 二盐酸盐的合成涉及 AQ4 与特定试剂在受控条件下的反应。一种合成路线包括 AQ4 与二甲胺和甲醛的反应,然后用硼氢化钠还原得到 AQ4N。 最后一步是将 AQ4N 转化为其二盐酸盐形式 .
工业生产方法
AQ4N 二盐酸盐的工业生产通常涉及使用上述合成路线进行大规模合成。 该工艺针对高产率和高纯度进行了优化,确保最终产品满足医药应用的所需标准 .
化学反应分析
反应类型
AQ4N 二盐酸盐会经历几种类型的化学反应,包括:
还原: AQ4N 在缺氧条件下被还原为 AQ4。
氧化: AQ4 在特定条件下可以被氧化回 AQ4N。
常用试剂和条件
还原: 硼氢化钠通常用于将 AQ4 还原为 AQ4N。
形成的主要产物
还原: 形成的主要产物是 AQ4,一种强效的 DNA 拓扑异构酶 II 抑制剂。
氧化: 形成的主要产物是 AQ4N
科学研究应用
相似化合物的比较
类似化合物
替拉帕明: 另一种缺氧激活的前药,通过生物还原发挥细胞毒性作用。
独特性
AQ4N 二盐酸盐的独特性在于它在缺氧条件下的选择性激活及其对 DNA 拓扑异构酶 II 的强力抑制。 与其他生物还原性药物不同,AQ4N 已显示出显着的旁观者效应,其中激活形式 (AQ4) 可以扩散到相邻的缺氧细胞,增强其治疗效果 .
属性
IUPAC Name |
2-[[4-[2-[dimethyl(oxido)azaniumyl]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6.2ClH/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30;;/h5-8,23-24,27-28H,9-12H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWCPHUXRZRTDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252979-56-9 | |
| Record name | Banoxantrone dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252979569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BANOXANTRONE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/658876KMFP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




